Leucokinin I

Description

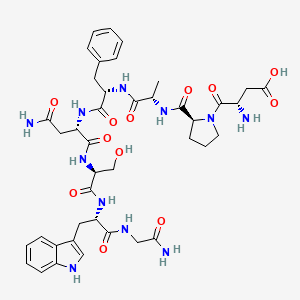

an eight amino acid neuropeptide found in the nervous system of the bowfly; aa sequence given in first source

Properties

IUPAC Name |

(3S)-3-amino-4-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H53N11O12/c1-21(47-40(63)31-12-7-13-52(31)41(64)25(42)16-34(56)57)35(58)48-27(14-22-8-3-2-4-9-22)37(60)50-29(17-32(43)54)38(61)51-30(20-53)39(62)49-28(36(59)46-19-33(44)55)15-23-18-45-26-11-6-5-10-24(23)26/h2-6,8-11,18,21,25,27-31,45,53H,7,12-17,19-20,42H2,1H3,(H2,43,54)(H2,44,55)(H,46,59)(H,47,63)(H,48,58)(H,49,62)(H,50,60)(H,51,61)(H,56,57)/t21-,25-,27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMFWPBDASJZNU-SKHNUPMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)C4CCCN4C(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H53N11O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90146608 | |

| Record name | Leucokinin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

891.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104600-89-7 | |

| Record name | Leucokinin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104600897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucokinin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90146608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Discovery and Characterization of Leucokinins in Leucophaea maderae: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the seminal discovery, isolation, and characterization of the leucokinin family of neuropeptides from the Madeira cockroach, Leucophaea maderae. Leucokinins were the first members of a new family of myotropic peptides to be identified, and their discovery paved the way for a deeper understanding of insect physiology, particularly in the regulation of muscle contractility and diuresis. This document details the experimental methodologies employed in their initial identification, including tissue extraction, purification protocols, and bioassays. Furthermore, it presents the quantitative data of the eight identified leucokinins and elucidates the current understanding of the leucokinin signaling pathway. This guide is intended for researchers, scientists, and drug development professionals working in the fields of entomology, neurobiology, and pharmacology.

Introduction

The field of insect neuroendocrinology was significantly advanced with the discovery of leucokinins, a family of potent myotropic neuropeptides. The first of these peptides were isolated from head extracts of the Madeira cockroach, Leucophaea maderae (now known as Rhyparobia maderae), in 1986.[1] This discovery was the result of systematic efforts to identify endogenous factors responsible for regulating the spontaneous contractions of the insect hindgut.[1]

A total of eight distinct leucokinins, designated Leucokinin I through VIII, were ultimately isolated and sequenced from L. maderae.[1] These peptides share a conserved C-terminal pentapeptide motif, Phe-X-Ser-Trp-Gly-NH₂, which is essential for their biological activity. Functionally, leucokinins act as neurohormones and neurotransmitters, playing crucial roles in a variety of physiological processes beyond their initial characterization as myotropins.[2][3] These roles include the regulation of fluid and ion secretion by the Malpighian tubules, making them key players in insect diuresis.

The leucokinin receptor (LKR) has been identified as a G-protein coupled receptor (GPCR), and its activation initiates a signaling cascade that leads to an increase in intracellular calcium concentrations. In L. maderae, approximately 160 neurons in the protocerebrum have been identified as expressing leucokinins, highlighting their importance as signaling molecules within the central nervous system. This guide will provide an in-depth look at the foundational experiments that led to the discovery of these important neuropeptides and the current understanding of their mode of action.

Quantitative Data of Leucophaea maderae Leucokinins

The eight leucokinins isolated from Leucophaea maderae are all octapeptides, with the exception of Leucokinin VIII which is a nonapeptide. Their amino acid sequences, molecular formulas, and molecular weights are summarized in the table below.

| Leucokinin | Amino Acid Sequence | Molecular Formula | Molecular Weight (Da) |

| LK-I | Asp-Pro-Ala-Phe-Asn-Ser-Trp-Gly-NH₂ | C₄₁H₅₃N₁₁O₁₂ | 891.94 |

| LK-II | Asp-Pro-Ala-Phe-Ser-Ser-Trp-Gly-NH₂ | C₄₁H₅₂N₁₀O₁₃ | 908.92 |

| LK-III | pGlu-Ser-Ser-Phe-His-Ser-Trp-Gly-NH₂ | C₄₄H₅₁N₁₁O₁₂ | 949.96 |

| LK-IV | pGlu-Ser-Phe-Val-Ser-Trp-Gly-NH₂ | C₄₂H₅₂N₈O₁₁ | 860.92 |

| LK-V | pGlu-Pro-Phe-Ser-Ser-Trp-Gly-NH₂ | C₄₃H₅₂N₈O₁₁ | 872.94 |

| LK-VI | pGlu-Gln-Phe-Phe-Ser-Trp-Gly-NH₂ | C₄₈H₅₅N₉O₁₁ | 949.02 |

| LK-VII | Asp-Pro-Ala-Phe-Ser-Ser-Trp-Gly-NH₂ | C₄₁H₅₂N₁₀O₁₃ | 908.92 |

| LK-VIII | Gly-Ala-Ser-Phe-Tyr-Ser-Trp-Gly-NH₂ | C₄₂H₅₀N₈O₁₁ | 858.91 |

| Note: Molecular weights were calculated based on their amino acid sequences. pGlu denotes pyroglutamic acid. |

Experimental Protocols

The discovery of leucokinins was a multi-step process involving tissue extraction, a sensitive bioassay for myotropic activity, and a series of chromatographic purification steps, followed by amino acid sequencing and chemical synthesis for confirmation.

Leucokinin Bioassay

The primary bioassay used for the detection and quantification of leucokinin activity during the purification process was the isolated hindgut of the adult male Leucophaea maderae.

-

Preparation of the Hindgut:

-

Adult male cockroaches were anesthetized, and the entire digestive tract was excised.

-

The hindgut was carefully dissected and cleaned of adhering tissues and Malpighian tubules.

-

The isolated hindgut was mounted in a 5-ml organ bath containing a physiological saline solution.

-

One end of the hindgut was attached to a fixed hook, and the other end was connected to an isotonic myograph transducer to record muscle contractions.

-

-

Assay Procedure:

-

The hindgut was allowed to equilibrate in the organ bath until a stable baseline of spontaneous contractions was established.

-

Aliquots of the fractions from the purification process were added to the organ bath.

-

An increase in the frequency and/or amplitude of the hindgut contractions was indicative of myotropic activity.

-

The activity was quantified by comparing the response to that of a standard preparation or a previously characterized active fraction.

-

Isolation and Purification of Leucokinins

The following diagram and detailed steps outline the workflow for the isolation and purification of leucokinins from the heads of Leucophaea maderae.

-

Step 1: Tissue Extraction and Homogenization

-

Heads from adult Leucophaea maderae were collected and frozen.

-

The frozen heads were homogenized in a solution of acetone, water, and hydrochloric acid.

-

The homogenate was centrifuged to pellet the tissue debris.

-

The supernatant, containing the crude peptide extract, was collected and the acetone was removed by evaporation.

-

-

Step 2: Initial Purification by Solid-Phase Extraction

-

The aqueous extract was passed through a Sep-Pak C18 cartridge.

-

The cartridge was washed with a low concentration of acetonitrile in water to remove salts and other hydrophilic impurities.

-

The active peptides were eluted with a higher concentration of acetonitrile.

-

-

Step 3: Multi-step High-Performance Liquid Chromatography (HPLC) Purification A series of four HPLC steps were employed to purify the individual leucokinins to homogeneity. At each step, fractions were collected and assayed for myotropic activity on the isolated cockroach hindgut to track the active peptides.

-

First HPLC (Reversed-Phase): The active fraction from the Sep-Pak C18 cartridge was subjected to reversed-phase HPLC on a C18 column with a shallow gradient of acetonitrile in water containing trifluoroacetic acid (TFA).

-

Second HPLC (Ion-Exchange): The active fractions from the first HPLC step were further purified by cation-exchange HPLC.

-

Third and Fourth HPLC (Reversed-Phase): The active fractions from the ion-exchange chromatography were subjected to two final rounds of reversed-phase HPLC on different C18 columns with very shallow acetonitrile gradients to separate the individual leucokinin peptides.

-

Structure Determination and Confirmation

-

Amino Acid Sequencing: The purified leucokinins were subjected to automated Edman degradation for amino acid sequencing. For N-terminally blocked peptides (pyroglutamic acid), enzymatic de-blocking was performed prior to sequencing.

-

Chemical Synthesis: Once the amino acid sequences were determined, the peptides were chemically synthesized.

-

Confirmation: The synthetic leucokinins were co-eluted with the native peptides on HPLC to confirm their identity. The biological activity of the synthetic peptides was also tested on the isolated hindgut bioassay to ensure they elicited the same response as the native peptides.

Leucokinin Signaling Pathway

Leucokinins exert their physiological effects by binding to specific G-protein coupled receptors (GPCRs) on the surface of target cells. The binding of leucokinin to its receptor initiates a cascade of intracellular events, with the mobilization of intracellular calcium being a key step.

The current model of the leucokinin signaling pathway is as follows:

-

Ligand Binding: Leucokinin binds to its specific GPCR on the cell membrane of a target cell, such as a muscle cell or a Malpighian tubule principal cell.

-

G-Protein Activation: This binding event causes a conformational change in the receptor, which in turn activates a heterotrimeric G-protein of the Gq/11 family.

-

Phospholipase C Activation: The activated alpha subunit of the Gq/11 protein stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

-

Calcium Release: IP₃ diffuses through the cytosol and binds to IP₃ receptors on the membrane of the endoplasmic reticulum, which is a major intracellular calcium store. This binding opens calcium channels, leading to a rapid increase in the concentration of free calcium ions (Ca²⁺) in the cytosol.

-

Physiological Response: The rise in intracellular Ca²⁺ acts as a signal that triggers various downstream cellular responses, depending on the cell type. In muscle cells, this leads to contraction. In Malpighian tubules, it is involved in modulating ion transport, which drives fluid secretion.

Conclusion

The discovery of leucokinins in Leucophaea maderae was a landmark achievement in insect neurobiology. The meticulous application of bioassay-guided purification and analytical chemistry led to the identification of a novel family of neuropeptides with profound physiological effects. The experimental protocols detailed in this guide, while foundational, established a robust framework for the discovery of numerous other insect neuropeptides. The subsequent elucidation of the leucokinin signaling pathway has provided valuable insights into the molecular mechanisms underlying insect muscle function and osmoregulation. For drug development professionals, the leucokinin system presents a potential target for the development of novel insecticides that are highly specific to insects and have minimal off-target effects. Further research into the diversity of leucokinin signaling in different insect species will undoubtedly continue to yield important discoveries with both basic and applied implications.

References

- 1. Leucokinin and Associated Neuropeptides Regulate Multiple Aspects of Physiology and Behavior in Drosophila [mdpi.com]

- 2. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Functional Identification and Characterization of Leucokinin and Its Receptor in the Fall Webworm, Hyphantria cunea [frontiersin.org]

An In-depth Technical Guide to the Structure and Sequence of Leucokinin I Peptide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the neuropeptide Leucokinin I, focusing on its structure, sequence, biological activity, and the experimental methodologies used for its study. This document is intended to serve as a valuable resource for professionals in the fields of neurobiology, pharmacology, and drug development.

Introduction to Leucokinins

Leucokinins (LKs) are a family of neuropeptides found in numerous insect and other invertebrate species.[1] First isolated from the cockroach Leucophaea maderae, these peptides are characterized by a conserved C-terminal pentapeptide motif, typically Phe-X-X-Trp-Gly-NH2, where X can be various amino acids.[2][3] Leucokinins are multifunctional, acting as neurohormones and neurotransmitters that regulate a wide array of physiological processes, including diuresis, hindgut motility, feeding behavior, and sleep-metabolism interactions.[2][3] They exert their effects by binding to specific G-protein coupled receptors (GPCRs), known as Leucokinin receptors (LKRs).

Structure and Sequence of this compound

This compound was one of the first members of this peptide family to be isolated and characterized. Its structural details are pivotal for understanding its function and for the design of synthetic analogs.

Amino Acid Sequence: The primary structure of this compound isolated from Leucophaea maderae is a 15-amino acid peptide with the following sequence:

-

One-Letter Code: DTPRYVSKQKFHSWG-NH₂

-

Three-Letter Code: H-Asp-Thr-Pro-Arg-Tyr-Val-Ser-Lys-Gln-Lys-Phe-His-Ser-Trp-Gly-NH₂

The C-terminus is amidated, which is crucial for its biological activity.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₈₄H₁₂₃N₂₅O₂₂ |

| Molecular Weight | 1835.0 Da |

| Source | Synthetic |

| Appearance | White to off-white powder |

| Solubility | Soluble in water |

Note: Another peptide, with the sequence DPAFNSWG-NH₂, is also sometimes referred to as this compound in commercial contexts. This guide focuses on the originally characterized 15-amino acid peptide.

Quantitative Biological Activity Data

While specific quantitative data for this compound from Leucophaea maderae is limited in publicly accessible literature, data from closely related leucokinins in other insect species provide insight into the potency of this peptide family. The following table summarizes the half-maximal effective concentration (EC₅₀) values for various leucokinins, demonstrating their high affinity for their receptors.

| Peptide | Species | Assay | EC₅₀ |

| Drosophila Leucokinin (DLK) | Drosophila melanogaster | Malpighian tubule fluid secretion | ~1 x 10⁻¹⁰ M |

| Drosophila Leucokinin (DLK) | Drosophila melanogaster | Intracellular Ca²⁺ elevation in Malpighian tubules | 1 x 10⁻¹⁰ to 1 x 10⁻⁹ M |

| HcLK-1 (YFSPWGamide) | Hyphantria cunea | Calcium mobilization in HcLKR-expressing cells | 90.44 nM |

| HcLK-2 (VRFSPWGamide) | Hyphantria cunea | Calcium mobilization in HcLKR-expressing cells | 28.0 nM |

| HcLK-3 (KVKFSAWGamide) | Hyphantria cunea | Calcium mobilization in HcLKR-expressing cells | 8.44 nM |

Experimental Protocols

This section details the methodologies for the synthesis, purification, and biological characterization of this compound.

Solid-Phase Peptide Synthesis (SPPS) of this compound

This protocol outlines a general procedure for the chemical synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Resin Preparation: Start with a Rink Amide resin to generate the C-terminal amide. Swell the resin in N,N-dimethylformamide (DMF) for 15-20 minutes and then drain the solvent.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF to remove residual piperidine.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Gly-OH) by dissolving it with a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

Add the activated amino acid solution to the deprotected resin and allow it to react for 1-2 hours.

-

Monitor the coupling reaction completion using a ninhydrin (Kaiser) test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the this compound sequence (Trp, Ser, His, Phe, Lys, Gln, Lys, Ser, Val, Tyr, Arg, Pro, Thr, Asp).

-

Cleavage and Deprotection:

-

After the final amino acid is coupled, remove the N-terminal Fmoc group.

-

Wash the peptide-resin with dichloromethane (DCM).

-

Treat the resin with a cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

-

Peptide Precipitation and Isolation: Precipitate the crude peptide from the cleavage mixture using cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude synthetic peptide is purified using reversed-phase HPLC (RP-HPLC).

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5-60% Mobile Phase B over 30-60 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at 214 nm and 280 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the this compound peptide.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white powder.

Biological Activity Assay: In Vitro Hindgut Contraction

This assay measures the myotropic activity of this compound on insect hindgut muscle.

-

Tissue Dissection: Dissect the hindgut from a cockroach (Leucophaea maderae or a related species) in insect saline solution.

-

Organ Bath Setup: Mount the hindgut in an organ bath containing aerated insect saline at a constant temperature (e.g., 30°C). Attach one end of the hindgut to a fixed point and the other to an isometric force transducer connected to a data acquisition system.

-

Equilibration: Allow the tissue to equilibrate for 30-60 minutes, with periodic washing, until a stable baseline of spontaneous contractions is achieved.

-

Peptide Application: Prepare serial dilutions of this compound in insect saline. Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

-

Data Recording: Record the changes in contraction frequency and amplitude for 5-10 minutes after each peptide addition.

-

Data Analysis: Plot the change in contraction force or frequency against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathway of this compound

This compound, like other leucokinins, mediates its effects through a specific Leucokinin Receptor (LKR), which is a Class A G-protein coupled receptor. The binding of this compound to its receptor initiates an intracellular signaling cascade.

The primary signaling pathway involves the activation of a Gq-type G-protein. This leads to the activation of phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This rapid increase in intracellular Ca²⁺ concentration is the key event that leads to various cellular responses, such as muscle contraction and ion transport in Malpighian tubules.

Caption: this compound Signaling Pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis, purification, and characterization of this compound.

Caption: Workflow for this compound Synthesis and Characterization.

References

Leucokinin Signaling Pathway in Drosophila melanogaster: A Technical Guide for Researchers

Abstract

The leucokinin (LK) signaling pathway in Drosophila melanogaster is a critical neuropeptidergic system homologous to the vertebrate tachykinin pathway. It plays a pleiotropic role in regulating a diverse array of physiological processes, including feeding behavior, water and ion homeostasis, sleep-wake cycles, locomotion, and stress responses. This technical guide provides an in-depth overview of the core components of the LK signaling cascade, a summary of key quantitative data, detailed experimental protocols for studying the pathway, and visual representations of the signaling network and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on neuropeptide signaling and its physiological relevance.

Introduction to the Leucokinin Signaling Pathway

The leucokinin signaling system is initiated by the neuropeptide leucokinin (LK), encoded by the Lk gene (CG13480). In Drosophila, a single LK precursor peptide gives rise to one bioactive peptide.[1][2] LK exerts its effects by binding to a specific G-protein coupled receptor (GPCR), the Leucokinin receptor (LKR), encoded by the Lkr gene (CG10626).[1] This ligand-receptor interaction triggers downstream intracellular signaling cascades, primarily involving calcium mobilization, to modulate the activity of target cells.[3]

LK is expressed in a limited number of neurons in the Drosophila central nervous system (CNS), categorized into distinct clusters based on their location:

-

Abdominal Leucokinin Neurons (ABLKs): A group of 22 neurosecretory cells in the abdominal neuromeres that co-express the diuretic hormone DH44.[1] These neurons are primarily implicated in the regulation of water and ion homeostasis.

-

Anterior Leucokinin Neurons (ALKs): A set of lateral neurosecretory cells in the brain that are more prominently expressed in larvae. They co-express three other neuropeptides and are involved in water/ion balance, feeding, and drinking behaviors.

-

Lateral Horn Leucokinin Neurons (LHLKs): A single pair of neurons in the lateral horn of the brain that play a crucial role in integrating sleep and metabolic state.

-

Subesophageal Leucokinin Neurons (SELKs): Interneurons located in the subesophageal zone of the brain.

The diverse physiological functions of the LK pathway are a direct consequence of the specific neuronal circuits in which these LK-producing neurons and their LKR-expressing target cells are embedded.

Core Signaling Pathway

The binding of LK to its receptor, LKR, a class A GPCR, initiates a signaling cascade that is primarily mediated through the Gq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rise in intracellular Ca2+ is a key event that mediates the diverse physiological effects of LK signaling.

Quantitative Data on Leucokinin Signaling Effects

The functional consequences of LK signaling have been quantified in several studies, particularly in the context of feeding behavior and Malpighian tubule function. The following tables summarize key findings from the literature.

| Parameter | Genotype/Condition | Quantitative Change | Reference |

| Meal Size | lkr mutant | ~40% increase in meal size after starvation | |

| leuc mutant | ~35% increase in meal size after starvation | ||

| Meal Frequency | lkr mutant | Compensatory reduction in meal frequency | |

| leuc mutant | Compensatory reduction in meal frequency | ||

| Food Intake (24h) | lkr mutant | No significant change in total food intake | |

| leuc mutant | No significant change in total food intake |

| Parameter | Leucokinin Concentration | Effect on Fluid Secretion Rate (nl/min) | Reference |

| Basal Rate | 0 M | ~0.5 nl/min | |

| Stimulated Rate | 10⁻¹⁰ M | ~1.0 nl/min | |

| 10⁻⁹ M | ~2.0 nl/min | ||

| 10⁻⁸ M | ~2.5 nl/min | ||

| 10⁻⁷ M | ~2.5 nl/min (plateau) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the Leucokinin signaling pathway in Drosophila.

Quantification of Feeding Behavior: The CAFE Assay

The Capillary Feeder (CAFE) assay is a widely used method to precisely measure food consumption in Drosophila.

Objective: To quantify food intake over a defined period.

Materials:

-

Drosophila vials (standard size)

-

Plexiglass lids with holes for capillaries

-

5 µL glass microcapillaries

-

Liquid food (e.g., 5% sucrose, 5% yeast extract)

-

Food coloring (optional, to aid visualization)

-

Mineral oil

-

Water-saturated cotton balls or filter paper

-

Forceps

Procedure:

-

Fly Preparation: Collect adult flies (3-5 days old) and house them in groups of 5-10 per vial. For starvation experiments, place flies in vials with a water-saturated cotton ball for a defined period (e.g., 24 hours) prior to the assay.

-

Capillary Preparation: Fill the 5 µL glass microcapillaries with the liquid food. A small amount of mineral oil can be added to the top of the liquid column to minimize evaporation.

-

Assay Setup: Insert the filled capillaries into the holes of the plexiglass lid. Place the lid onto a vial containing the experimental flies. Include a source of water (e.g., moist filter paper) at the bottom of the vial to prevent desiccation.

-

Data Collection: At desired time points (e.g., every 24 hours), carefully remove the capillaries and measure the change in the liquid level using a digital caliper or by scanning the capillaries and analyzing the images with software like ImageJ.

-

Evaporation Control: Set up identical CAFE chambers without flies to measure and correct for evaporative loss of liquid from the capillaries.

-

Calculation: Food consumption = (Initial liquid level - Final liquid level) - (Evaporation).

Gene Knockdown using RNAi

RNA interference (RNAi) is a powerful tool to study loss-of-function phenotypes by silencing the expression of a target gene, such as Lk or Lkr.

Objective: To specifically reduce the expression of Lk or Lkr in all neurons or in specific subsets of neurons.

Materials:

-

GAL4 driver line (e.g., pan-neuronal driver like elav-GAL4, or a specific driver for LK neurons)

-

UAS-RNAi transgenic fly line targeting the gene of interest (Lk or Lkr)

-

Standard fly food and vials

Procedure:

-

Crosses: Set up genetic crosses between the GAL4 driver line and the UAS-RNAi line. For example, to knockdown Lkr in all neurons, cross virgin females from the elav-GAL4 line with males from the UAS-Lkr-RNAi line.

-

Progeny: Collect the F1 progeny that carry both the GAL4 driver and the UAS-RNAi construct. These flies will have reduced expression of the target gene in the tissues where the GAL4 is expressed.

-

Control Crosses: As controls, cross the GAL4 driver line and the UAS-RNAi line to wild-type flies (e.g., w¹¹¹⁸).

-

Phenotypic Analysis: Analyze the F1 progeny for the desired phenotypes (e.g., changes in feeding behavior, locomotion, or stress resistance) using appropriate assays.

-

Validation of Knockdown: To confirm the reduction in gene expression, perform quantitative real-time PCR (qRT-PCR) on RNA extracted from the relevant tissues (e.g., fly heads) of the experimental and control flies.

Gene Knockout using CRISPR/Cas9

CRISPR/Cas9 technology allows for the precise and permanent disruption of a target gene.

Objective: To generate a null mutant for the Lkr gene.

Materials:

-

vasa-Cas9 fly line (expresses Cas9 in the germline)

-

Plasmid vector for expressing guide RNAs (gRNAs) (e.g., pCFD3)

-

Oligonucleotides for cloning the gRNA sequences targeting Lkr

-

Embryo injection setup

Procedure:

-

gRNA Design and Cloning: Design two gRNAs targeting a critical exon of the Lkr gene. Clone the gRNA sequences into the pCFD3 vector.

-

Embryo Injection: Inject the gRNA-expressing plasmid into pre-blastoderm embryos of the vasa-Cas9 line.

-

Screening: Rear the injected embryos to adulthood (G0 generation) and cross them to a balancer stock. In the F1 generation, screen for potential mutant alleles by PCR and sequencing of the targeted genomic region.

-

Establishment of Mutant Line: Establish a homozygous stock of the Lkr knockout flies.

-

Phenotypic Characterization: Analyze the homozygous mutant flies for expected phenotypes.

Calcium Imaging of Neuronal Activity

Genetically encoded calcium indicators, such as GCaMP, allow for the visualization of neuronal activity in real-time.

Objective: To measure the activity of LK neurons in response to specific stimuli (e.g., feeding, dehydration).

Materials:

-

Fly line expressing GCaMP under the control of an Lk-GAL4 driver.

-

Confocal or two-photon microscope.

-

Dissection tools and saline solution.

-

Stimulus delivery system.

Procedure:

-

Fly Preparation: Use flies expressing GCaMP in LK neurons.

-

Dissection and Mounting: Dissect the brain or ventral nerve cord in saline and mount it on a coverslip for imaging.

-

Imaging: Using a confocal or two-photon microscope, acquire a baseline fluorescence of the GCaMP-expressing neurons.

-

Stimulus Application: Apply the stimulus of interest (e.g., perfuse with a high-sugar solution to mimic feeding).

-

Data Acquisition and Analysis: Record the changes in GCaMP fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium and thus neuronal activity. Analyze the change in fluorescence (ΔF/F) to quantify the neuronal response.

Immunohistochemistry and In Situ Hybridization

These techniques are used to visualize the localization of the LKR protein and the Lk mRNA, respectively.

Objective: To map the expression pattern of LKR protein and Lk transcript in the Drosophila CNS and peripheral tissues.

Procedure (Immunohistochemistry):

-

Dissection and Fixation: Dissect the tissues of interest (e.g., brain, gut) and fix them in 4% paraformaldehyde.

-

Permeabilization and Blocking: Permeabilize the tissues with a detergent (e.g., Triton X-100) and block non-specific antibody binding with normal goat serum.

-

Primary Antibody Incubation: Incubate the tissues with a primary antibody raised against LKR.

-

Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.

-

Mounting and Imaging: Mount the tissues and visualize the fluorescence signal using a confocal microscope.

Procedure (in situ Hybridization):

-

Probe Synthesis: Synthesize a digoxigenin (DIG)-labeled antisense RNA probe for the Lk mRNA.

-

Tissue Preparation: Dissect and fix the tissues as for immunohistochemistry.

-

Hybridization: Hybridize the DIG-labeled probe to the tissues.

-

Detection: Use an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) followed by a colorimetric or fluorescent substrate to detect the hybridized probe.

-

Imaging: Image the stained tissues using a microscope.

Conclusion

The Leucokinin signaling pathway in Drosophila is a multifaceted system that orchestrates a wide range of essential physiological processes. Its homology to the vertebrate tachykinin system makes it a valuable model for understanding the fundamental principles of neuropeptide function and for identifying potential targets for pest control and drug development. The experimental approaches outlined in this guide provide a robust toolkit for further dissecting the intricacies of this important signaling pathway. Future research will likely focus on elucidating the precise downstream targets of LK signaling in different neuronal populations and unraveling the complex interplay between the LK system and other neuromodulatory networks.

References

In-Depth Technical Guide to the Identification and Characterization of the Leucokinin Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucokinins are a family of neuropeptides that play crucial roles in a variety of physiological processes in insects, including diuresis, gut motility, and feeding behavior. These peptides exert their effects through the Leucokinin Receptor (LKR), a G-protein coupled receptor (GPCR). Understanding the identification, characterization, and signaling pathways of the LKR is paramount for the development of novel insecticides and for advancing our fundamental knowledge of insect neurobiology. This technical guide provides a comprehensive overview of the core methodologies and data related to the L-scokinin receptor, tailored for researchers, scientists, and professionals in drug development. We present detailed experimental protocols, a summary of quantitative pharmacological data, and visualizations of key signaling and experimental workflows.

Identification and Cloning of the Leucokinin Receptor

The initial identification of the Leucokinin receptor was achieved through a combination of in silico genomic screening and subsequent functional validation. In Drosophila melanogaster, a genome-wide scan for GPCRs identified candidate receptors based on their sequence similarity to known tachykinin receptors.[1][2] These candidates were then heterologously expressed in cell lines, and their ability to respond to leucokinin application was assessed.

Experimental Protocol: Receptor Cloning and Expression Vector Construction

This protocol outlines the general steps for cloning the LKR gene and constructing a mammalian expression vector, a crucial first step for its heterologous expression and characterization.

Materials:

-

Insect tissue (e.g., brain, Malpighian tubules)

-

RNA extraction kit (e.g., TRIzol)

-

Reverse transcriptase kit for cDNA synthesis

-

PCR primers specific for the LKR gene

-

High-fidelity DNA polymerase

-

Agarose gel electrophoresis equipment

-

DNA purification kit

-

Mammalian expression vector (e.g., pcDNA3.1)

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells

-

Plasmid purification kit

Procedure:

-

RNA Extraction: Extract total RNA from the target insect tissue using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcriptase kit.

-

PCR Amplification: Amplify the full-length coding sequence of the LKR gene from the cDNA using gene-specific primers. The primers should be designed to include appropriate restriction sites for subsequent cloning into the expression vector.

-

Gel Electrophoresis and Purification: Run the PCR product on an agarose gel to verify the size of the amplicon. Excise the band corresponding to the LKR gene and purify the DNA using a gel purification kit.

-

Vector and Insert Digestion: Digest both the purified PCR product and the mammalian expression vector with the selected restriction enzymes.

-

Ligation: Ligate the digested LKR insert into the digested expression vector using T4 DNA ligase.

-

Transformation: Transform the ligation product into competent E. coli cells.

-

Colony Screening and Plasmid Purification: Select transformed colonies and grow them in liquid culture. Purify the plasmid DNA using a plasmid purification kit.

-

Sequence Verification: Verify the sequence of the cloned LKR gene by Sanger sequencing to ensure there are no mutations.

Pharmacological Characterization

The pharmacological properties of the LKR are primarily determined by its interaction with leucokinin peptides and their analogs. Functional assays are employed to quantify the potency and efficacy of these ligands.

Quantitative Data: Ligand Potency (EC50 Values)

The half-maximal effective concentration (EC50) is a key parameter used to quantify the potency of a ligand in activating its receptor. The following table summarizes reported EC50 values for various leucokinins on their respective receptors.

| Insect Species | Receptor | Ligand | EC50 (nM) | Expression System | Reference |

| Drosophila melanogaster | Dm-LKR | Drosokinin | 0.04 | S2 cells | [3] |

| Hyphantria cunea | Hc-LKR | HcLK-1 | 90.44 | HEK293 cells | [1][4] |

| Hyphantria cunea | Hc-LKR | HcLK-2 | 28.0 | HEK293 cells | |

| Hyphantria cunea | Hc-LKR | HcLK-3 | 8.44 | HEK293 cells |

Signaling Pathway

The Leucokinin receptor is a canonical Gq-protein coupled receptor. Upon ligand binding, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium concentration is the primary second messenger of LKR signaling and triggers various downstream cellular responses.

Caption: Leucokinin signaling pathway.

Key Experimental Protocols

Heterologous Expression in Mammalian Cells

To study the LKR in a controlled environment, it is often expressed in mammalian cell lines that do not endogenously express the receptor, such as Human Embryonic Kidney 293 (HEK293) cells.

Materials:

-

HEK293 cells

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

LKR expression vector

-

Transfection reagent (e.g., Lipofectamine)

-

Selection antibiotic (if applicable)

-

Cell culture plates

Procedure:

-

Cell Seeding: Seed HEK293 cells in a culture plate at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Transfect the cells with the LKR expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Expression: Allow the cells to express the receptor for 24-48 hours post-transfection.

-

Selection (for stable cell lines): If generating a stable cell line, add the appropriate selection antibiotic to the culture medium to select for cells that have successfully integrated the expression vector.

-

Verification of Expression: Confirm the expression of the LKR using methods such as RT-qPCR, Western blotting, or immunofluorescence.

Intracellular Calcium Assay

The primary functional readout for LKR activation is the measurement of changes in intracellular calcium concentration. This is typically achieved using fluorescent calcium indicators.

Materials:

-

HEK293 cells expressing the LKR

-

Fluorescent calcium indicator dye (e.g., Fura-4/AM or Fluo-4 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

Leucokinin peptides or analogs

-

Fluorescence plate reader or microscope

Procedure:

-

Cell Seeding: Seed LKR-expressing HEK293 cells in a black-walled, clear-bottom 96-well plate.

-

Dye Loading: Prepare a loading buffer containing the fluorescent calcium indicator (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 30-60 minutes to allow the dye to enter the cells.

-

Washing: Gently wash the cells with HBSS to remove excess dye.

-

Ligand Addition and Measurement: Place the plate in a fluorescence plate reader. Record baseline fluorescence for a short period, then add varying concentrations of the leucokinin ligand.

-

Continue to record the fluorescence signal to measure the increase in intracellular calcium.

-

Data Analysis: Calculate the change in fluorescence intensity and plot dose-response curves to determine EC50 values.

Western Blotting for Receptor Expression

Western blotting is used to confirm the expression and determine the molecular weight of the recombinant LKR.

Materials:

-

LKR-expressing cells

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA or Bradford protein assay kit

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the LKR or an epitope tag

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Lyse the LKR-expressing cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with the primary antibody, followed by incubation with the HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

RT-qPCR for Receptor Gene Expression

Reverse transcription-quantitative PCR (RT-qPCR) is a sensitive method to quantify the mRNA expression level of the LKR in native tissues or in heterologous expression systems.

Materials:

-

RNA extracted from cells or tissues

-

cDNA synthesis kit

-

qPCR primers for the LKR and a reference gene

-

SYBR Green or TaqMan qPCR master mix

-

qPCR instrument

Procedure:

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, primers, and master mix.

-

qPCR Run: Perform the qPCR reaction in a real-time PCR instrument.

-

Data Analysis: Analyze the amplification data to determine the relative expression of the LKR gene, normalized to the expression of a stable reference gene.

Experimental and Logical Workflows

Caption: Experimental workflow for LKR characterization.

Conclusion

The identification and characterization of the Leucokinin receptor have provided significant insights into insect physiology and have opened new avenues for the development of targeted pest control strategies. The methodologies outlined in this guide represent the core techniques required to study this important receptor. By employing these protocols, researchers can further elucidate the intricate roles of the leucokinin signaling system and contribute to the development of innovative solutions in agriculture and public health.

References

- 1. Illuminating G-Protein-Coupling Selectivity of GPCRs [escholarship.org]

- 2. sdbonline.org [sdbonline.org]

- 3. FlyBase Reference Report: Radford et al., 2002, J. Biol. Chem. 277(41): 38810--38817 [flybase.org]

- 4. Frontiers | Functional Identification and Characterization of Leucokinin and Its Receptor in the Fall Webworm, Hyphantria cunea [frontiersin.org]

The Physiological Roles of Leucokinin in Insect Diuresis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucokinins (LKs) are a family of multifunctional neuropeptides that play a crucial role in regulating physiological processes in insects, most notably diuresis.[1][2] As key modulators of water and ion homeostasis, LKs and their receptors present promising targets for the development of novel insecticides. This technical guide provides an in-depth overview of the physiological roles of Leucokinin in insect diuresis, detailing its signaling pathways, quantitative effects on Malpighian tubule function, and interactions with other neurohormones. Detailed experimental protocols and visual diagrams are included to facilitate further research and drug development in this area.

Introduction

First identified in the cockroach Leucophaea maderae, Leucokinins are characterized by a conserved C-terminal pentapeptide motif, F-X-S-W-G-amide.[1] Beyond their initial discovery as myotropic peptides stimulating hindgut contractions, LKs were soon recognized for their potent diuretic effects, promoting fluid secretion in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects.[1][3] This diuretic function is critical for maintaining ionic and water balance, particularly after feeding. Understanding the mechanisms of LK action is therefore fundamental for developing strategies to disrupt insect homeostasis.

Leucokinin Signaling Pathway in Malpighian Tubules

Leucokinin exerts its diuretic effect by binding to a specific G-protein coupled receptor (GPCR), the Leucokinin receptor (LKR). In Drosophila melanogaster, the LKR is predominantly expressed in the stellate cells of the Malpighian tubules.

The binding of LK to its receptor initiates a signaling cascade that leads to an increase in intracellular calcium concentration ([Ca2+]i). This calcium signaling is a critical step in the diuretic process, promoting chloride conductance and subsequent water transport across the tubule epithelium. The increased chloride permeability can occur via both transcellular and paracellular pathways. In the mosquito Aedes aegypti, LK-VIII has been shown to increase the permeability of the paracellular pathway to solutes like inulin and sucrose.

Quantitative Effects of Leucokinin on Diuresis

The diuretic action of Leucokinin is dose-dependent. Application of LK to isolated Malpighian tubules results in measurable changes in fluid secretion rates, transepithelial voltage, and resistance.

| Parameter | Insect Species | Leucokinin Peptide | Concentration | Observed Effect | Reference |

| Fluid Secretion Rate | Drosophila melanogaster | Drosophila Leucokinin (DLK) | 10⁻⁹ M | Significant increase in secretion rate. | |

| Transepithelial Voltage (Vt) | Aedes aegypti | Leucokinin-VIII | 1 µM | Decrease from 42.8 mV to 2.7 mV. | |

| Transepithelial Resistance (Rt) | Aedes aegypti | Leucokinin-VIII | 1 µM | Decrease from 11.2 kΩ·cm to 2.6 kΩ·cm. | |

| Transepithelial Cl⁻ Diffusion Potential | Aedes aegypti | Leucokinin-VIII | 1 µM | 5.1-fold increase. | |

| Basolateral Membrane Fractional Resistance | Aedes aegypti | Leucokinin-VIII | 1 µM | Decrease from 0.733 to 0.518 in principal cells. | |

| Paracellular Permeability (Inulin) | Aedes aegypti | Leucokinin-VIII | 10⁻⁶ M | 73.8% increase. | |

| Paracellular Permeability (Sucrose) | Aedes aegypti | Leucokinin-VIII | 10⁻⁶ M | 32.4% increase. |

Interaction with Other Diuretic and Anti-diuretic Hormones

The regulation of diuresis in insects is a complex process involving multiple neurohormones. Leucokinin often acts in concert with other diuretic and anti-diuretic factors to fine-tune water and ion balance.

In several insect species, including Drosophila, Musca domestica, and Rhodnius prolixus, abdominal LK-expressing neurons also co-express Diuretic Hormone 44 (DH44). While both LK and DH44 are diuretic, they act on different cell types within the Malpighian tubules and utilize distinct signaling pathways. In Drosophila, LK targets stellate cells via Ca²⁺ signaling, whereas DH44 acts on principal cells through a cAMP-mediated pathway. This dual system allows for a more nuanced and robust control of diuresis.

Furthermore, LK signaling has been shown to interact with insulin-like peptides (DILPs). In Drosophila, impaired LK signaling affects the expression of certain DILPs, suggesting a link between post-prandial diuresis and metabolic regulation.

Experimental Protocols

Ramsay Assay for Malpighian Tubule Fluid Secretion

The Ramsay assay is a widely used in vitro method to measure the fluid secretion rate of isolated Malpighian tubules.

Materials:

-

Dissecting microscope

-

Fine forceps (e.g., Dumont No. 5)

-

Micropipettes

-

Petri dishes

-

Silicone elastomer (e.g., Sylgard 184)

-

Insect Ringer's solution (e.g., Schneider's Drosophila medium)

-

Liquid paraffin or mineral oil

-

Leucokinin peptide of interest

-

Ocular micrometer

Procedure:

-

Preparation of Assay Dish: Coat the bottom of a Petri dish with a layer of silicone elastomer. Once cured, this will serve as the dissection and assay surface. Cover the elastomer with a layer of liquid paraffin to prevent the saline drops from evaporating.

-

Dissection: Anesthetize the insect and dissect out the Malpighian tubules in a drop of Ringer's solution on the prepared dish. Carefully remove the tubules from the gut.

-

Tubule Isolation and Mounting: Transfer an isolated tubule or a pair of tubules to a fresh, small drop of Ringer's solution on the assay dish. Using fine forceps, gently pull the open (ureteral) end of the tubule out of the saline drop and into the surrounding paraffin oil, anchoring it to the silicone base. The main body of the tubule remains in the saline.

-

Secretion Measurement: As the tubule secretes fluid, a droplet will form at the open end in the paraffin oil. At regular time intervals (e.g., every 10-15 minutes), measure the diameter of this droplet using an ocular micrometer.

-

Stimulation: After a basal secretion rate is established, add Leucokinin to the Ringer's solution drop to the desired final concentration. Continue to measure the diameter of the secreted fluid droplet at regular intervals to determine the stimulated rate of secretion.

-

Calculation: The volume of the secreted droplet can be calculated assuming it is a sphere (V = 4/3πr³). The secretion rate is then expressed as volume per unit time (e.g., nl/min).

Measurement of Intracellular Calcium ([Ca2+]i)

Monitoring the change in intracellular calcium concentration in response to LK is crucial for studying its signaling pathway. This is typically achieved using fluorescent Ca²⁺ indicators.

Materials:

-

Isolated Malpighian tubules or cultured insect cells expressing the LKR

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Calcium Green-1 AM)

-

Pluronic F-127

-

Fluorescence microscope or a multi-well plate fluorescence reader equipped with injectors

-

Insect Ringer's solution (or appropriate cell culture medium)

-

Leucokinin peptide

Procedure:

-

Dye Loading: Incubate the isolated Malpighian tubules or cells with the acetoxymethyl (AM) ester form of the Ca²⁺ indicator dye (e.g., 2-5 µM Fura-2 AM) in Ringer's solution. A non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) is often included to aid in dye solubilization and loading.

-

Incubation: Allow the cells to incubate in the dye solution for a sufficient period (e.g., 30-60 minutes) at room temperature or a controlled temperature, protected from light. During this time, the AM ester is cleaved by intracellular esterases, trapping the fluorescent indicator inside the cells.

-

Washing: After incubation, wash the tubules or cells with fresh Ringer's solution to remove any extracellular dye.

-

Imaging/Measurement: Place the preparation on the stage of a fluorescence microscope or in a fluorescence plate reader.

-

Baseline Measurement: Record the baseline fluorescence for a period to ensure a stable signal. For ratiometric dyes like Fura-2, this involves alternating excitation wavelengths (e.g., 340 nm and 380 nm) and recording the emission at a single wavelength (e.g., 510 nm).

-

Stimulation: Add Leucokinin to the preparation (manually or using an automated injector) to the desired final concentration.

-

Post-Stimulation Measurement: Continuously record the fluorescence signal immediately after the addition of LK. An increase in the fluorescence intensity (for single-wavelength dyes) or a change in the ratio of emissions (for ratiometric dyes) indicates an increase in intracellular Ca²⁺.

-

Data Analysis: The change in fluorescence is proportional to the change in intracellular Ca²⁺ concentration. For ratiometric dyes, the ratio of the fluorescence intensities at the two excitation wavelengths is calculated and plotted over time.

Conclusion and Future Directions

Leucokinin is a pivotal neurohormone in the regulation of insect diuresis. Its well-defined signaling pathway, acting through the LKR to elevate intracellular calcium in stellate cells, provides a clear mechanism for its potent diuretic effects. The intricate interplay between LK and other neurohormones like DH44 highlights the sophisticated control systems governing insect homeostasis. The experimental protocols detailed herein offer robust methods for quantifying the physiological effects of LK and for screening compounds that modulate LKR activity.

For drug development professionals, the Leucokinin signaling pathway represents an attractive target. Developing LKR antagonists could lead to potent insecticides that disrupt water balance, leading to fluid retention and eventual death. Conversely, stable LKR agonists could be used in integrated pest management strategies by inducing uncontrolled diuresis. Future research should focus on the structural biology of the LKR to facilitate rational drug design and on in vivo studies to validate the efficacy of LKR-targeting compounds.

References

Leucokinin gene expression in the central nervous system

An In-depth Technical Guide to Leucokinin Gene Expression in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Introduction

Leucokinins (LK) are a family of multifunctional neuropeptides found in many invertebrates, particularly insects.[1][2] First identified based on their myotropic activity in the cockroach hindgut, they are now recognized as critical signaling molecules within the central nervous system (CNS).[1][2] Acting as both neurohormones and neuromodulators, leucokinins regulate a diverse array of physiological and behavioral processes, including water and ion balance, feeding, sleep-metabolism interactions, and circadian rhythms.[3]

This guide provides a technical overview of leucokinin gene expression in the CNS, detailing its localization, the signaling pathway, and comprehensive protocols for its study.

Leucokinin Expression and Distribution in the CNS

Leucokinin is synthesized in distinct and often small populations of neurons within the CNS. The complexity of this system varies significantly between species.

In Drosophila melanogaster, the LK system is relatively simple, comprising approximately 20 neurons in the larva and 26 in the adult CNS. These are categorized into three main types:

-

Lateral Horn Leucokinin (LHLK) neurons: A pair of interneurons in the brain's lateral horn.

-

Subesophageal Leucokinin (SELK) neurons: Two pairs of interneurons in the subesophageal zone (SEZ) in larvae, with one pair lost in adults.

-

Abdominal Leucokinin (ABLK) neurons: Segmentally arranged neurosecretory cells in the abdominal ganglia that release LK as a hormone.

In contrast, cockroaches exhibit a more complex system with around 250 LK-expressing neurons distributed throughout the brain and ventral nerve cord, suggesting more diverse and distributed functions. These neurons are found in the pars intercerebralis, pars lateralis, optic lobe, and thoracic and abdominal ganglia.

Quantitative Leucokinin Gene Expression

Quantitative analysis reveals dynamic changes in leucokinin gene expression in response to physiological state and highlights tissue-specific expression levels. The data below, synthesized from multiple studies, illustrates these variations.

| Species | Condition / Tissue Comparison | Method | Finding | Reference |

| Drosophila melanogaster | Lk mutant vs. Wild-Type | qPCR | ~80% reduction in Lk mRNA transcript levels in the mutant. | |

| Drosophila melanogaster | Lkr mutant vs. Wild-Type | qPCR | ~60% reduction in Lkr mRNA transcript levels in the mutant. | |

| Hyphantria cunea | Hindgut vs. Head | RT-qPCR | HcLK mRNA expression was 24.45-fold higher in the hindgut compared to the head. | |

| Hyphantria cunea | Developmental Stages | RT-qPCR | Highest HcLK transcript level in first instar larvae (1.81-fold relative to eggs). |

Leucokinin Signaling Pathway

Leucokinins exert their effects by binding to a specific G protein-coupled receptor (GPCR), the Leucokinin Receptor (LKR). Upon ligand binding, the LKR activates a downstream signaling cascade. While specific components can vary, the canonical pathway involves the activation of Phospholipase C, leading to the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium levels. This calcium influx is a key event that triggers the cellular response, such as muscle contraction or changes in neuronal excitability. The LKR has been identified in various tissues, including the Malpighian tubules, gonads, and specific CNS neurons like the insulin-producing cells (IPCs), underscoring the diverse targets of LK signaling.

References

The Role of Leucokinin in the Intricate Regulation of Feeding and Meal Size: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucokinin (LK) signaling, an evolutionarily conserved pathway homologous to the vertebrate tachykinin system, plays a critical role in the regulation of feeding behavior, particularly in determining meal size and frequency. This technical guide provides an in-depth analysis of the function of Leucokinin, its receptor (LKR), and the underlying neural circuits in modulating food intake. Drawing upon key research in Drosophila melanogaster and other insect models, this document details the quantitative effects of LK signaling on feeding, outlines the experimental protocols used to elucidate these functions, and presents the signaling pathways and neuronal networks involved. This guide is intended to serve as a comprehensive resource for researchers in the fields of neurobiology, physiology, and pharmacology, as well as for professionals engaged in the development of novel therapeutic agents targeting feeding disorders.

Introduction

The precise control of food intake is fundamental to an organism's survival, and its dysregulation can lead to metabolic diseases. This process is governed by a complex interplay of internal physiological signals and external sensory cues. Neuropeptides are key mediators in this regulatory network, acting as signaling molecules that convey information about nutritional status and satiety. Among these, Leucokinin (LK) has emerged as a significant player in the control of feeding, primarily by influencing the termination of a meal.[1][2]

Initially identified for its myotropic and diuretic functions in insects, recent research has unveiled a more nuanced role for LK as a neurotransmitter and neurohormone that directly impacts feeding behavior.[1][3][4] Studies in the fruit fly, Drosophila melanogaster, have been instrumental in dissecting the genetic and neural basis of LK's function in regulating meal size and frequency. This guide synthesizes the current understanding of the Leucokinin pathway's involvement in feeding, providing a technical overview for advanced scientific audiences.

Quantitative Analysis of Leucokinin's Effect on Feeding

The functional significance of the Leucokinin pathway in feeding is underscored by quantitative data from various experimental paradigms. These studies consistently demonstrate that disruption of LK signaling leads to a distinct phenotype of increased meal size, compensated by a reduction in meal frequency, resulting in no net change in overall caloric intake.

| Experimental Model | Genetic Manipulation | Key Finding | Quantitative Effect | Reference |

| Drosophila melanogaster | leuc (Leucokinin) and lkr (Leucokinin receptor) mutations | Increased meal size and decreased meal frequency | Mutant flies consume larger but fewer meals, with total caloric intake similar to wild-type. | |

| Drosophila melanogaster | leucc275 and lkrc003 mutant flies | Increased food intake after starvation | Approximately a two-fold increase in the incorporation of 14C-leucine in a food intake assay compared to controls. | |

| Drosophila melanogaster | Ablation of Leuc or Lkr expressing neurons | Altered meal size distribution | An increase in the consumption of large meals (>0.4 μl) and a decrease in small to medium-sized meals (0.1-0.2 μl). | |

| Drosophila melanogaster | Starvation | Upregulation of Lkr expression | Starvation leads to an increase in the gene expression of the Leucokinin receptor. | |

| Drosophila melanogaster | RNAi-mediated knockdown of Lkr in Insulin-Producing Cells (IPCs) | Altered insulin-like peptide expression and increased starvation resistance | Increased expression of Drosophila Insulin-Like Peptide 3 (DILP3) and enhanced survival under starvation conditions. | |

| Hyphantria cunea | In vitro receptor activation assay | Characterization of receptor sensitivity | EC50 values for HcLK-1, HcLK-2, and HcLK-3 on the HcLKR were 90.44 nM, 28.0 nM, and 8.44 nM, respectively. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Leucokinin's role in feeding.

Fly Stock and Maintenance

-

Fly Stocks: Drosophila melanogaster lines, including wild-type (e.g., Canton-S), leuc and lkr mutant lines (e.g., leucc275 and lkrc003), and lines for the GAL4/UAS system (e.g., Elav-Gal4 for pan-neuronal expression, Lk-Gal4, Lkr-Gal4, UAS-reaper), are maintained on standard cornmeal-yeast-agar medium at 25°C and 60% relative humidity with a 12:12 hour light:dark cycle.

-

Genetic Crosses: Standard genetic crossing schemes are employed to generate flies with specific genotypes for experiments, such as rescue experiments or neuron-specific ablation.

Feeding Behavior Assays

-

Two-Dye Feeding Assay: This is a qualitative assay to screen for feeding defects. Flies are starved for a designated period (e.g., 24 hours) and then allowed to feed on a solution containing a non-absorbable blue dye and a red dye. The color of the abdomen provides a visual indication of food intake. An overly distended and dark blue abdomen can indicate a defect in satiety.

-

Radioactive Food Intake Assay (¹⁴C-leucine): To quantify food consumption, starved flies are fed a solution containing a known concentration of a radiolabeled nutrient, such as ¹⁴C-leucine. After a defined feeding period, the flies are collected, and the amount of radioactivity incorporated is measured using a scintillation counter. This provides a quantitative measure of food intake.

-

Capillary Feeder (CAFE) Assay: This assay is used to measure meal size and frequency in individual flies. Flies are placed in individual chambers with a calibrated capillary tube containing the food source. The change in the food level in the capillary is monitored over time to determine the volume consumed in each feeding bout (meal size) and the interval between bouts (meal frequency).

Immunohistochemistry and Microscopy

-

Tissue Preparation: Adult brains and ventral nerve cords are dissected in phosphate-buffered saline (PBS) and fixed in 4% paraformaldehyde.

-

Antibody Staining: Tissues are incubated with primary antibodies against Leucokinin and its receptor (LKR), followed by fluorescently labeled secondary antibodies.

-

Imaging: Confocal microscopy is used to visualize the expression patterns of LK and LKR in the nervous system and gut.

Molecular Biology Techniques

-

Quantitative PCR (qPCR): RNA is extracted from specific tissues (e.g., fly heads) and reverse-transcribed to cDNA. qPCR is then performed using primers specific for target genes (e.g., DILP2, DILP3, DILP5) and a reference gene to quantify relative transcript levels.

-

RNA interference (RNAi): The GAL4/UAS system is used to drive the expression of RNAi constructs targeting specific genes (e.g., Lkr) in a tissue-specific manner to achieve gene knockdown.

Signaling Pathways and Neural Circuits

The Leucokinin signaling pathway is a key component of the neural circuitry that governs feeding behavior. LK, a neuropeptide, is released from specific neurons and acts on its G-protein coupled receptor, LKR, expressed on target cells. This signaling cascade is thought to relay information about gut distension to the brain, thereby promoting satiety and meal termination.

The Leucokinin Signaling Cascade

The binding of Leucokinin to its receptor initiates an intracellular signaling cascade that ultimately alters the activity of the target neuron or cell. While the precise downstream signaling components are still under investigation, it is established that this interaction is crucial for the regulation of feeding.

Caption: The Leucokinin signaling pathway is initiated by the binding of LK to its GPCR, LKR.

Neural Circuit for Meal Size Regulation

In Drosophila, a small number of neurons in the brain and ventral nerve cord express Leucokinin. These neurons are strategically positioned to integrate sensory information and modulate feeding circuits. A key circuit involves LK neurons that project to and signal to LKR-expressing neurons. Some of these LKR neurons, in turn, innervate the foregut, suggesting a direct role in sensing or responding to gut fullness.

Caption: A proposed neural circuit for Leucokinin-mediated regulation of meal size.

Experimental Workflow for Investigating LK Function

A typical experimental workflow to investigate the function of the Leucokinin pathway in feeding involves a combination of genetic manipulation, behavioral assays, and anatomical studies.

Caption: An experimental workflow for dissecting the role of Leucokinin in feeding.

Conclusion and Future Directions

The Leucokinin signaling pathway is a pivotal regulator of feeding behavior, primarily by controlling meal size. The evidence strongly suggests that LK acts as a satiety signal, likely by relaying information about gut distension to the central nervous system. The conservation of this pathway, with its homology to the vertebrate tachykinin system, highlights its fundamental importance in nutrient intake regulation.

For researchers and drug development professionals, the Leucokinin pathway presents a promising target for the development of novel strategies to modulate food intake. Future research should focus on:

-

Identifying the specific downstream signaling components of the Leucokinin receptor.

-

Elucidating the precise mechanisms by which gut distension signals are transmitted to and integrated by the Leucokinin system.

-

Investigating the potential for pharmacological modulation of the Leucokinin receptor to control appetite and food intake.

-

Exploring the role of Leucokinin in other species to understand the broader applicability of these findings.

A deeper understanding of the Leucokinin pathway will undoubtedly provide valuable insights into the fundamental principles of feeding regulation and may pave the way for new therapeutic interventions for metabolic disorders.

References

- 1. The leucokinin pathway and its neurons regulate meal size in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The leucokinin pathway and its neurons regulate meal size in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Leucokinins: Multifunctional Neuropeptides and Hormones in Insects and Other Invertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Core Signaling Pathway: Leucokinin-Mediated Sleep Regulation

An In-depth Technical Guide on the Role of Leucokinin in Sleep-Metabolism Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between sleep and metabolism is a critical area of research, with profound implications for human health. Dysregulation in either of these fundamental physiological processes can lead to a cascade of health issues, including obesity, type 2 diabetes, and cardiovascular disease.[1] Understanding the neural and molecular mechanisms that govern the integration of sleep and metabolic state is paramount for the development of novel therapeutic strategies. The fruit fly, Drosophila melanogaster, has emerged as a powerful model organism for these investigations due to its genetic tractability and the conservation of many fundamental biological pathways.[2][3] This guide focuses on the pivotal role of the neuropeptide Leucokinin (Lk) in mediating the interaction between sleep and metabolism, providing a comprehensive overview of the signaling pathways, experimental methodologies, and key quantitative findings.

Recent research has identified the Leucokinin signaling pathway as a critical link between feeding state and sleep regulation.[1][4] In Drosophila, a specific pair of Leucokinin-expressing neurons have been shown to be essential for suppressing sleep in response to starvation, a mechanism thought to promote foraging behavior. This system provides a valuable model for dissecting the cellular and molecular basis of how the brain integrates nutritional status with sleep control.

The regulation of sleep by metabolic state in Drosophila involves a well-defined signaling cascade originating from a single pair of Leucokinin neurons in the lateral horn (LHLK neurons). These neurons act as nutrient sensors and modulate the activity of downstream circuits to control sleep behavior.

Under conditions of starvation, the activity of LHLK neurons is elevated. This heightened activity is driven by the intracellular energy sensor 5' adenosine monophosphate-activated protein kinase (AMPK). During periods of low nutrient availability, AMPK is activated, which in turn increases the activity of the LHLK neurons. Conversely, the presence of glucose leads to a reduction in LHLK neuron activity.

The activated LHLK neurons release the neuropeptide Leucokinin, which then acts on its G-protein coupled receptor, the Leucokinin receptor (Lkr). A key target of this signaling are the insulin-producing cells (IPCs) in the fly brain, which are analogous to mammalian pancreatic beta-cells and are central regulators of metabolism and have also been implicated in sleep control. The Leucokinin receptor is expressed in these IPCs, and the binding of Lk to Lkr in these cells is a critical step in the starvation-induced suppression of sleep. This signaling from LHLK neurons to IPCs effectively links the organism's metabolic state to the regulation of sleep.

Experimental Protocols

The elucidation of the Leucokinin pathway's role in sleep-metabolism interactions has been made possible through a combination of cutting-edge genetic, imaging, and behavioral techniques in Drosophila.

Genetic Manipulation

-

RNA Interference (RNAi): To investigate the necessity of Leucokinin and its receptor, RNAi was employed to knockdown the expression of the Lk and Lkr genes.

-

Protocol:

-

Fly strains carrying UAS-RNAi constructs targeting Lk or Lkr were crossed with driver lines that express the GAL4 transcription factor in specific neuronal populations (e.g., Lk-GAL4 for all Leucokinin neurons, or more specific drivers).

-

The GAL4 protein binds to the Upstream Activation Sequence (UAS) in the progeny, driving the expression of the RNAi construct and leading to the degradation of the target mRNA.

-

Control crosses are performed with a driver line alone or a UAS-RNAi line alone to account for genetic background effects.

-

The efficiency of knockdown can be quantified using methods like quantitative real-time PCR (qRT-PCR) or immunohistochemistry.

-

-

-

Genetic Silencing and Activation: To manipulate the activity of Leucokinin neurons, tools like tetanus toxin (TNT) for silencing or channelrhodopsin/TRPA1 for activation can be expressed using the GAL4-UAS system.

-

Protocol:

-

A Lk-GAL4 line is crossed with a UAS-TNT line to express the light chain of tetanus toxin, which blocks synaptic transmission.

-

For activation, a Lk-GAL4 line can be crossed with a UAS-ChR2 (Channelrhodopsin-2) or UAS-TrpA1 line.

-

The effect of neuronal silencing or activation on sleep and metabolic phenotypes is then assessed.

-

-

Laser-Mediated Microablation

To confirm the specific role of the LHLK neurons, laser-mediated ablation was used to physically eliminate these cells.

-

Protocol:

-

A fly line expressing a fluorescent reporter (e.g., GFP) in Leucokinin neurons (Lk-GAL4 > UAS-CD8::GFP) is used to visualize the LHLK neurons in larval or pupal stages.

-

A two-photon laser scanning microscope is used to deliver high-intensity laser pulses specifically to the cell bodies of the LHLK neurons, causing their ablation.

-

The adult flies that develop from the ablated larvae/pupae are then subjected to behavioral assays.

-

Functional Imaging

To monitor the activity of LHLK neurons in response to different metabolic cues, in vivo calcium imaging is performed.

-

Protocol:

-

A genetically encoded calcium indicator, such as GCaMP, is expressed in Leucokinin neurons (Lk-GAL4 > UAS-GCaMP).

-

The fly is immobilized, and a cranial window is prepared to allow for imaging of the brain.

-